molecular formula C3HFN2 B1258204 Fluoromalononitrile

Fluoromalononitrile

Cat. No.: B1258204
M. Wt: 84.05 g/mol
InChI Key: WSCWPJNYTYPDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluoromalononitrile (C₃FN₂) is a specialized organofluorine compound characterized by a central carbon atom bonded to two cyano groups (-CN) and one fluorine atom. Its synthesis, as detailed in , involves the dehydration of fluoromalonamide using phosphorus pentoxide (P₄O₁₀), overcoming challenges associated with halogen-exchange routes . The compound exhibits unique electronic properties due to the interplay between the electron-withdrawing fluorine atom and the π-conjugative effects of the cyano groups, making it a subject of interest in organic synthesis and materials science .

Properties

Molecular Formula

C3HFN2

Molecular Weight

84.05 g/mol

IUPAC Name

2-fluoropropanedinitrile

InChI

InChI=1S/C3HFN2/c4-3(1-5)2-6/h3H

InChI Key

WSCWPJNYTYPDJY-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(C#N)F

Synonyms

fluoromalononitrile

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogous Malononitrile Derivatives

Malononitrile derivatives vary significantly based on substituents attached to the central carbon. Below is a comparative analysis of Fluoromalononitrile with structurally related compounds:

Key Compounds and Their Substituents

Compound Substituents Molecular Formula Molecular Weight Key Structural Features
Fluoromalononitrile F C₃FN₂ 94.04 High electronegativity; planar geometry
Bromomalononitrile Br C₃BrN₂ 144.96 Larger halogen atom; lower electronegativity
2-(4-Nitrobenzylidene)malononitrile 4-Nitrobenzylidene C₁₀H₅N₃O₂ 199.17 Extended conjugation; nitro group enhances electron deficiency
2-((5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methylene)malononitrile Chloro-methoxyphenyl-furan C₁₇H₁₀ClN₃O₂ 331.73 Bulky aromatic substituents; heterocyclic integration

Electronic Effects

  • Fluoromalononitrile: The fluorine atom induces strong electron-withdrawing effects, enhancing the electrophilicity of the nitrile groups. This property facilitates reactions with nucleophiles, such as in cycloadditions or polymerizations .
  • Nitro-Substituted Derivatives: The nitro group in 2-(4-Nitrobenzylidene)malononitrile creates a highly electron-deficient core, suitable for charge-transfer complexes or explosives research .

Comparison with Other Derivatives

  • Aromatic Derivatives: Compounds like 2-(4-Nitrobenzylidene)malononitrile are formed via condensation reactions between malononitrile and nitrobenzaldehyde derivatives .

Reactivity Trends

  • Fluoromalononitrile: Enhanced electrophilicity due to fluorine makes it reactive in nucleophilic substitutions and cyclization reactions. Potential applications include fluorinated polymer precursors or agrochemicals .
  • Bromomalononitrile: Less reactive than fluorine analogs but useful in pharmaceutical intermediates (e.g., API synthesis) due to bromine’s leaving-group ability .
  • Nitro-Substituted Derivatives : Applications in explosives research or as intermediates in dyes due to nitro group stability and electron deficiency .

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